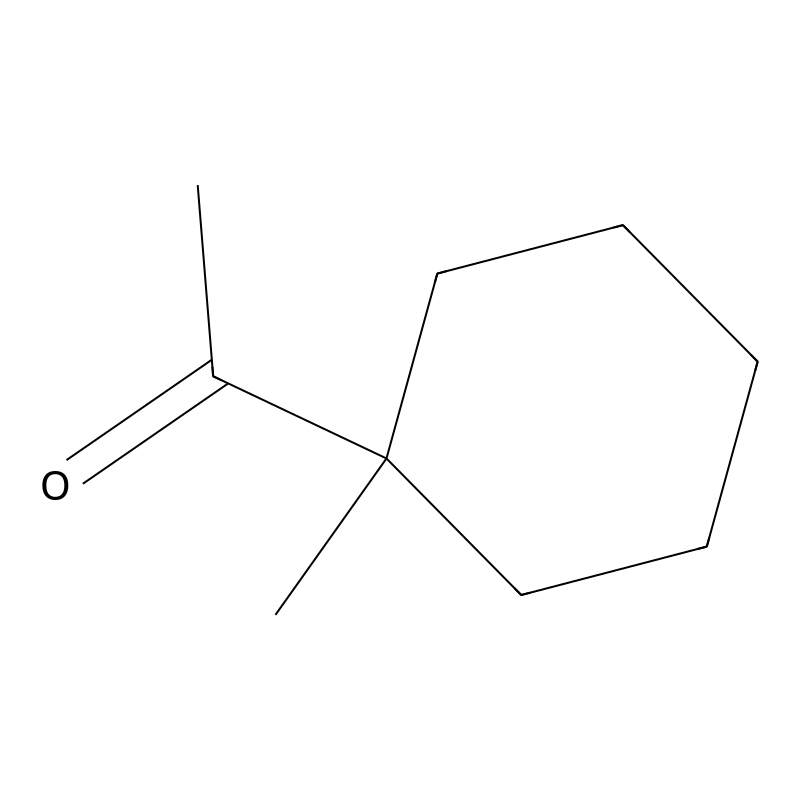

1-(1-Methylcyclohexyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(1-Methylcyclohexyl)ethanone is an organic compound with the molecular formula C9H16O. It is classified as a ketone, characterized by the presence of a carbonyl group (C=O) attached to a cyclohexane ring that is substituted with a methyl group. The compound is also known by alternative names such as 1-Acetyl-1-methylcyclohexane and Ethanone, 1-(1-methylcyclohexyl)-. Its structure can be represented by the following chemical formula:

- Molecular Formula: C9H16O

- Molecular Weight: Approximately 140.22 g/mol

- IUPAC Name: 1-(1-Methylcyclohexyl)ethanone

This compound is notable for its unique structure, which combines a cyclohexane ring with a methyl group and a carbonyl group, giving it distinct chemical properties and reactivity compared to other similar compounds .

- Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The compound can also participate in nucleophilic substitution reactions at the carbonyl carbon, where nucleophiles such as Grignard reagents can be employed.

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted ketones depending on the specific reaction conditions .

The biological activity of 1-(1-Methylcyclohexyl)ethanone has been explored in various contexts. As a ketone, it may interact with biological systems through enzyme-catalyzed reactions and metabolic pathways. Its potential pharmacological properties are under investigation, particularly in relation to its effects on metabolic processes and enzyme activity. Further studies are needed to fully elucidate its biological significance and therapeutic potential .

Synthetic Routes

1-(1-Methylcyclohexyl)ethanone can be synthesized through several methods:

- Friedel-Crafts Acylation: A common synthetic route involves the Friedel-Crafts acylation of methylcyclohexane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction can be summarized as follows:

- Industrial Production: In industrial settings, the compound may also be produced through catalytic hydrogenation of toluene to yield methylcyclohexane, followed by the Friedel-Crafts acylation process .

1-(1-Methylcyclohexyl)ethanone has several applications across various fields:

- Organic Synthesis: It serves as a starting material or intermediate in organic synthesis.

- Biological Research: The compound is utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

- Pharmaceuticals: Investigations into its pharmacological properties may lead to potential therapeutic applications.

- Industrial Uses: It finds application in the production of fragrances, flavors, and other fine chemicals .

Interaction studies involving 1-(1-Methylcyclohexyl)ethanone focus on its reactivity with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions where nucleophiles attack the electrophilic carbonyl carbon. These interactions can lead to diverse product formations based on the specific nucleophile employed and the reaction conditions used .

Several compounds share structural similarities with 1-(1-Methylcyclohexyl)ethanone. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-Methylcyclohexanol | Alcohol | Hydroxyl group instead of carbonyl |

| Cyclohexanone | Ketone | Similar structure without methyl substitution |

| 1-Methylcyclohexene | Alkene | Contains a double bond |

Uniqueness

The uniqueness of 1-(1-Methylcyclohexyl)ethanone lies in its specific structural arrangement that combines both a cyclohexane ring and a carbonyl group along with a methyl substitution. This configuration imparts distinct chemical properties and reactivity compared to its structural analogs, making it an interesting subject for further research in both organic chemistry and biological applications .

The cyclohexane ring in 1-(1-methylcyclohexyl)ethanone adopts the characteristic chair conformation, which represents the most stable arrangement for six-membered saturated rings [5] [6]. In the chair conformation, all carbon atoms achieve optimal bond angles of approximately 109.5 degrees, effectively eliminating angle strain while maintaining a perfectly staggered arrangement of substituents that minimizes torsional strain [7] [8].

The presence of both a methyl group and an acetyl substituent at the same carbon center (position 1) significantly influences the conformational preferences of this ring system. The chair conformation remains predominant due to its inherent stability, with the ring exhibiting the typical puckering pattern where alternating carbon atoms are positioned above and below the mean plane of the ring [9] [10].

The substitution pattern at the tertiary carbon creates a quaternary center that cannot undergo the typical chair-chair ring flip characteristic of monosubstituted cyclohexanes. Both the methyl group and the carbonyl-containing substituent are forced to occupy equatorial-like positions to minimize steric interactions [11]. This structural constraint eliminates the conformational equilibrium typically observed in monosubstituted cyclohexanes, where substituents can alternate between axial and equatorial positions during ring flipping.

The steric bulk of the acetyl group creates additional conformational constraints beyond those imposed by the methyl substituent alone. The effective size of the acetyl group is substantially larger than a simple methyl group, leading to increased steric interactions with axial hydrogens on the cyclohexane ring if alternative conformations were accessible [10] [11].

Electronic Effects of the Methyl and Carbonyl Substituents

The carbonyl group in 1-(1-methylcyclohexyl)ethanone exhibits strong electron-withdrawing characteristics due to the high electronegativity of oxygen relative to carbon [12] [13]. This polarization creates a partial positive charge on the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack [14]. The electron-withdrawing nature of the carbonyl group extends its influence beyond the immediate bonding environment, affecting the electron density distribution throughout the adjacent molecular framework.

In contrast to the electron-withdrawing carbonyl group, the methyl substituent demonstrates electron-donating properties through inductive effects [15]. The methyl group releases electron density toward the quaternary carbon center through the inductive effect, which arises from the lower electronegativity of carbon relative to hydrogen in the carbon-hydrogen bonds [15]. This electron donation partially counteracts the electron-withdrawing influence of the carbonyl group, creating a balanced electronic environment at the quaternary carbon.

The positioning of both substituents on the same carbon atom creates a unique electronic environment where the competing inductive effects of the electron-donating methyl group and the electron-withdrawing acetyl group influence the reactivity and stability of the molecule. The carbonyl group's electron-withdrawing effect predominates due to its stronger influence, but the methyl group's electron-donating character provides some electronic stabilization to the system [16].

The polarization of the carbonyl group also affects the chemical reactivity of the compound, making the carbonyl carbon more electrophilic than in simpler ketones where only hydrocarbon substituents are present [13] [14]. This enhanced electrophilicity influences both the spectroscopic properties and chemical behavior of the compound, as evidenced by characteristic infrared absorption frequencies and nuclear magnetic resonance chemical shifts associated with the carbonyl functionality.

Comparative Structural Features with Related Bicyclic Ketones

1-(1-Methylcyclohexyl)ethanone exhibits distinct structural characteristics when compared to related bicyclic ketone systems, particularly those found in steroid frameworks and bridged bicyclic structures. Unlike true bicyclic ketones that contain fused or bridged ring systems, this compound features a monocyclic cyclohexane ring with substituents that create structural complexity through substitution rather than ring fusion [17] [18].

When compared to steroid ketones, which typically contain the characteristic tetracyclic framework consisting of three cyclohexane rings and one cyclopentane ring fused together [18], 1-(1-methylcyclohexyl)ethanone represents a much simpler structural motif. Steroid ketones such as testosterone and other androgenic compounds possess carbonyl groups positioned within rigid polycyclic frameworks that severely restrict conformational mobility [17] [18]. In contrast, the monocyclic structure of 1-(1-methylcyclohexyl)ethanone allows for greater conformational flexibility, particularly in the orientation of the acetyl side chain.

Comparison with bridged bicyclic ketones such as norbornanone reveals additional structural distinctions [19] [20]. Bicyclic ketones are characterized by rigid, crowded structures that make access to the carbonyl group sterically hindered [19]. The bridged architecture in compounds like norbornanone creates significant strain and restricts the approach angles available for nucleophilic attack at the carbonyl carbon. In contrast, the ketone functionality in 1-(1-methylcyclohexyl)ethanone is positioned on an exocyclic substituent, making it more accessible to nucleophilic reagents.

The macrocyclic ketones represent another class of related structures, typically featuring large ring systems containing carbonyl groups [21]. These compounds exhibit different conformational properties due to their increased ring size and reduced ring strain compared to smaller cyclic systems. The structural flexibility of macrocyclic ketones contrasts with the more constrained geometry of 1-(1-methylcyclohexyl)ethanone, where the six-membered ring adopts a well-defined chair conformation.

Table 1: Structural Comparison Data

| Compound Type | Ring System | Molecular Formula | Carbonyl Position | Structural Rigidity |

|---|---|---|---|---|

| 1-(1-Methylcyclohexyl)ethanone | Monocyclic | C₉H₁₆O [1] | Exocyclic | Moderate |

| Cyclohexanone | Monocyclic | C₆H₁₀O [22] | Endocyclic | Low |

| Norbornanone | Bicyclic bridged | C₇H₁₀O [20] | Endocyclic | High |

| Testosterone | Tetracyclic | C₁₉H₂₈O₂ [23] | Endocyclic | Very High |

| 3-Methylcyclopentadecanone | Macrocyclic | C₁₆H₃₀O [21] | Endocyclic | Low |

The positioning of the carbonyl group as an exocyclic substituent in 1-(1-methylcyclohexyl)ethanone provides distinct advantages in terms of chemical reactivity compared to endocyclic ketones. The acetyl group can rotate relatively freely around the bond connecting it to the cyclohexane ring, allowing for optimal orientation during chemical transformations. This contrasts sharply with rigid bicyclic systems where the carbonyl group is locked into a fixed geometric arrangement that may not be optimal for all reaction pathways [19] [24].

The Friedel-Crafts acylation reaction represents one of the most direct and widely employed methods for synthesizing 1-(1-methylcyclohexyl)ethanone [2]. This electrophilic aromatic substitution reaction involves the acylation of 1-methylcyclohexane with acetyl chloride in the presence of a Lewis acid catalyst [3].

The reaction proceeds through the formation of an acylium ion intermediate, generated by the interaction between acetyl chloride and aluminum chloride. The acylium ion, characterized by its electrophilic carbon center, attacks the electron-rich cyclohexane ring, resulting in the formation of the desired ketone product [2] [4]. The general reaction can be represented as follows:

C₆H₁₁CH₃ + CH₃COCl → AlCl₃ → C₆H₁₁C(O)CH₃ + HCl

Reaction Conditions and Optimization

Research has demonstrated that reaction conditions significantly influence both yield and selectivity in Friedel-Crafts acylation [2] [4]. The choice of Lewis acid catalyst plays a crucial role, with aluminum chloride being the most commonly employed catalyst due to its high activity and selectivity [2] [3]. Iron(III) chloride has also been utilized as an alternative catalyst, particularly for substrates requiring milder conditions [4].

Temperature control is essential for achieving optimal yields. Reactions conducted at temperatures ranging from 25-40°C typically provide yields of 75-85% for 1-(1-methylcyclohexyl)ethanone synthesis . Lower temperatures favor selectivity but may result in slower reaction rates, while elevated temperatures can lead to polyacylation and other side reactions [2].

The reaction time generally ranges from 2-4 hours under standard conditions, with complete conversion typically achieved within this timeframe . Anhydrous conditions are mandatory, as the presence of moisture can deactivate the Lewis acid catalyst and significantly reduce reaction efficiency [2] [3].

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 25-40°C | 75-85% yield |

| Catalyst loading | 1.1-1.5 equiv AlCl₃ | Maximum efficiency [2] |

| Reaction time | 2-4 hours | Complete conversion |

| Solvent | Anhydrous conditions | Essential for activity [3] |

Mechanistic Considerations

The mechanism of Friedel-Crafts acylation involves several key steps [2] [3]. Initially, the Lewis acid catalyst coordinates to the chlorine atom of acetyl chloride, facilitating the heterolytic cleavage of the carbon-chlorine bond and generating the acylium ion [2]. This acylium ion exhibits resonance stabilization, with the positive charge delocalized between the carbon and oxygen atoms [2] [3].

The electrophilic attack occurs at the most electron-rich position of the cyclohexane ring, typically at the tertiary carbon bearing the methyl substituent . The resulting σ-complex intermediate undergoes deprotonation to restore aromaticity and yield the final ketone product [2] [3].

Industrial Applications and Scalability

Industrial production of 1-(1-methylcyclohexyl)ethanone frequently employs Friedel-Crafts acylation due to its straightforward nature and scalability . The process typically involves the catalytic hydrogenation of toluene to produce methylcyclohexane, followed by the acylation step . This approach provides a cost-effective route to the target compound using readily available starting materials.

Recent developments have focused on improving catalyst efficiency and reducing environmental impact. Solid acid catalysts derived from zeolites have shown promise for industrial applications, offering advantages such as easier catalyst recovery and reduced waste generation [3].

Oxidation of 1-(1-Methylcyclohexyl)ethanol Precursors

The oxidation of 1-(1-methylcyclohexyl)ethanol represents a highly selective and efficient approach to synthesizing 1-(1-methylcyclohexyl)ethanone [5]. This methodology offers excellent chemoselectivity, specifically targeting the secondary alcohol functionality while preserving other functional groups within the molecule.

Chromium-Based Oxidizing Agents

Chromium trioxide (CrO₃) in various formulations has been extensively utilized for the oxidation of secondary alcohols to ketones [6]. The Jones reagent, comprising chromium trioxide in sulfuric acid, provides reliable oxidation of 1-(1-methylcyclohexyl)ethanol with yields typically ranging from 75-88% [6]. However, the use of chromium-based reagents raises environmental concerns due to the toxicity of chromium compounds.

Pyridinium chlorochromate (PCC) offers a milder alternative, operating under anhydrous conditions in dichloromethane [6]. This reagent demonstrates excellent selectivity for secondary alcohols, providing yields of 80-90% for the target ketone [6]. The reaction proceeds at room temperature, making it particularly suitable for acid-sensitive substrates.

Modern Oxidation Methods

The Dess-Martin periodinane has emerged as a preferred oxidizing agent for secondary alcohol oxidation due to its mild reaction conditions and excellent functional group tolerance [6]. This hypervalent iodine reagent operates at room temperature in dichloromethane, providing yields of 85-95% with minimal side product formation [6].

Swern oxidation, utilizing dimethyl sulfoxide and oxalyl chloride, offers another highly selective method for ketone synthesis [6]. The reaction proceeds through the formation of a chlorodimethylsulfonium ion intermediate, which facilitates the oxidation process at low temperatures (-78°C to room temperature) [6]. This method provides yields of 75-90% and exhibits excellent chemoselectivity [6].

TEMPO-Mediated Oxidations

2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) catalyzed oxidations have gained significant attention as environmentally benign alternatives to traditional heavy metal oxidants [6]. TEMPO, in combination with sodium hypochlorite or other co-oxidants, provides efficient oxidation of secondary alcohols under mild conditions.

The TEMPO/NaOCl system operates in a biphasic water-dichloromethane mixture at 0-25°C, yielding 70-85% of the desired ketone [6]. This method offers advantages including mild reaction conditions, excellent selectivity, and the use of environmentally acceptable reagents.

| Oxidizing Agent | Solvent | Temperature | Time | Yield | Selectivity |

|---|---|---|---|---|---|

| CrO₃/H₂SO₄ | Acetone | 0-25°C | 1-3 h | 75-88% | Moderate [6] |

| PCC | CH₂Cl₂ | 25°C | 1-3 h | 80-90% | Excellent [6] |

| Dess-Martin | CH₂Cl₂ | 25°C | 0.5-2 h | 85-95% | Excellent [6] |

| Swern | CH₂Cl₂ | -78 to 25°C | 1-2 h | 75-90% | Excellent [6] |

| TEMPO/NaOCl | CH₂Cl₂/H₂O | 0-25°C | 1-4 h | 70-85% | Good [6] |

Substrate Preparation

The synthesis of 1-(1-methylcyclohexyl)ethanol precursors can be achieved through several methodologies [5]. Reduction of the corresponding ketone using sodium borohydride or lithium aluminum hydride provides the secondary alcohol in high yields [7]. Alternatively, Grignard reactions between 1-methylcyclohexanone and methylmagnesium halides yield the tertiary alcohol precursor [8].

The stereochemistry of the alcohol precursor can influence the oxidation outcome, although most oxidizing agents show minimal stereoselectivity for this particular substrate [6]. The presence of the methyl substituent on the cyclohexyl ring provides steric hindrance that can affect the rate of oxidation, generally requiring slightly longer reaction times compared to unsubstituted cyclohexyl derivatives.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents a valuable methodology for synthesizing cyclohexyl ketones through the selective reduction of aromatic ketone precursors [9] [10]. This approach is particularly useful when aromatic starting materials are more readily available than their aliphatic counterparts.

Selective Aromatic Ring Hydrogenation

The challenge in synthesizing 1-(1-methylcyclohexyl)ethanone via hydrogenation lies in achieving selective reduction of the aromatic ring while preserving the carbonyl functionality [9] [10]. This selectivity is crucial, as ketones are typically more susceptible to hydrogenation than aromatic rings under standard conditions.

Recent advances in catalyst design have enabled the development of highly selective hydrogenation systems [9] [10]. Rhodium-based catalysts, particularly those supported on alumina, demonstrate excellent selectivity for aromatic ring reduction over carbonyl reduction [9]. These catalysts typically operate under moderate pressure (10-50 atm) and elevated temperatures (80-120°C), providing yields of 65-80% for the target cyclohexyl ketone [9].

Catalyst Systems and Optimization

Palladium on carbon (Pd/C) represents one of the most widely studied catalyst systems for aromatic hydrogenation [9]. However, its application to ketone substrates requires careful optimization to prevent over-reduction. Modified palladium catalysts, incorporating promoters or poison agents, have been developed to enhance selectivity [9].

Ruthenium-based catalysts, particularly those incorporating chiral phosphine ligands such as BINAP, offer excellent enantioselectivity in addition to chemoselectivity [9]. These catalysts enable the synthesis of optically active cyclohexyl ketones, which are valuable intermediates in pharmaceutical synthesis [9].

Nickel catalysts supported on silica provide a cost-effective alternative for large-scale applications [9]. While generally less selective than noble metal catalysts, optimized nickel systems can achieve acceptable selectivities under carefully controlled conditions [9].

Reaction Parameters and Control

Pressure control plays a critical role in determining reaction selectivity [9] [10]. Lower hydrogen pressures (1-5 atm) tend to favor aromatic ring reduction over carbonyl reduction, while higher pressures may lead to complete reduction of both functionalities [9]. Temperature optimization is equally important, with moderate temperatures (25-80°C) providing the best balance between reaction rate and selectivity [9].

The choice of solvent significantly influences both reaction rate and selectivity [9]. Polar protic solvents such as ethanol can enhance aromatic ring hydrogenation through hydrogen bonding interactions, while aprotic solvents may favor different selectivity patterns [9].

| Catalyst | Pressure (atm) | Temperature (°C) | Selectivity | Yield (%) |

|---|---|---|---|---|

| Rh/Al₂O₃ | 10-50 | 80-120 | Aromatic > C=O | 65-80 [9] |

| Pd/C | 1-5 | 25-60 | Aromatic selective | 70-85 [9] |

| Ru-BINAP | 8-15 | 50-80 | Aromatic > C=O | 60-75 [9] |

| Ni/SiO₂ | 20-80 | 100-150 | Aromatic selective | 50-70 [9] |

Mechanistic Insights

The mechanism of selective aromatic hydrogenation involves the coordination of the aromatic ring to the metal surface, followed by sequential hydrogen addition [9] [10]. The presence of the ketone functionality can influence the binding mode of the substrate, potentially directing the selectivity through electronic or steric effects [9].

Studies have shown that the methyl substituent on the cyclohexyl ring can provide additional steric hindrance that influences the reaction outcome [9]. This substitution pattern may slow the hydrogenation rate but can enhance selectivity by preventing over-reduction [9].

Grignard Reaction-Based Syntheses

Grignard reactions provide versatile and reliable methodologies for constructing carbon-carbon bonds in ketone synthesis [11] [8]. These organometallic reagents offer excellent nucleophilicity and can be employed in multiple synthetic strategies to access 1-(1-methylcyclohexyl)ethanone.

Grignard Reactions with Nitriles

The reaction of Grignard reagents with nitriles represents a powerful method for ketone synthesis [8] [6]. Methylcyclohexylmagnesium bromide can react with acetonitrile to form an imine salt intermediate, which upon acidic hydrolysis yields 1-(1-methylcyclohexyl)ethanone [8] [12].

The reaction typically proceeds in anhydrous diethyl ether or tetrahydrofuran at low temperatures (-78°C) to prevent side reactions [8]. The initial nucleophilic attack of the Grignard reagent on the nitrile carbon forms a magnesium imine salt, which requires acidic workup to convert to the ketone product [8] [12].

Yields for this transformation typically range from 65-75%, with the variability depending on the quality of the Grignard reagent and the efficiency of the hydrolysis step [8]. The method offers excellent regioselectivity, as the nucleophilic attack occurs exclusively at the nitrile carbon [8].

Grignard Reactions with Acyl Chlorides

Direct reaction of Grignard reagents with acyl chlorides can lead to tertiary alcohols due to the high reactivity of the initially formed ketone [8] [13]. To circumvent this issue, modified procedures employing cadmium chloride as a co-catalyst have been developed [13] [14].

The cadmium-mediated procedure involves initial formation of dialkylcadmium reagents from Grignard reagents and cadmium chloride [13] [14]. These organocadmium species exhibit reduced nucleophilicity compared to Grignard reagents, allowing for selective reaction with acyl chlorides to form ketones without over-addition [13] [14].

Cyclohexylmagnesium chloride can be converted to dicyclohexylcadmium, which subsequently reacts with acetyl chloride to provide 1-(1-methylcyclohexyl)ethanone in yields of 75-85% [13] [14]. The reaction is typically conducted in diethyl ether at temperatures ranging from -40°C to 0°C [13] [14].

Iron-Catalyzed Cross-Coupling

Recent developments in iron-catalyzed cross-coupling have provided alternative approaches to Grignard-based ketone synthesis [13]. These methods involve the coupling of acyl chlorides with Grignard reagents in the presence of iron catalysts, offering milder conditions and improved functional group tolerance [13].

The iron-catalyzed process typically employs iron(III) chloride or iron(II) complexes as catalysts [13]. The reaction proceeds through a single-electron transfer mechanism, generating acyl radicals that subsequently couple with organometallic species [13]. This approach provides yields comparable to traditional methods while offering advantages in terms of catalyst cost and environmental impact [13].

Synthetic Scope and Limitations

Grignard reactions demonstrate excellent substrate scope for ketone synthesis [8]. Primary, secondary, and tertiary Grignard reagents can all participate in these transformations, although tertiary reagents may exhibit reduced reactivity due to steric hindrance [8].

The presence of functional groups that can interfere with Grignard reagents limits the applicability of these methods [8]. Active hydrogen-containing groups such as alcohols, amines, and carboxylic acids must be protected or avoided [8]. Additionally, the requirement for strictly anhydrous conditions can complicate large-scale applications [8].

| Grignard Reagent | Electrophile | Co-catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| CyclohexylMgCl | Acetyl chloride | CdCl₂ | -40 to 0°C | 75-85 [13] [14] |

| MethylMgI | Cyclohexanecarbonitrile | None | -78 to 25°C | 65-75 [8] |

| EthylMgBr | Propionyl chloride | CdCl₂ | -40 to 0°C | 80-88 [13] |